3-[4-(diethylsulfamoyl)phenyl]-N-(propan-2-yl)propanamide
Overview
Description
3-[4-(diethylsulfamoyl)phenyl]-N-(propan-2-yl)propanamide is an organic compound that features a sulfonamide group attached to a phenyl ring, which is further connected to a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(diethylsulfamoyl)phenyl]-N-(propan-2-yl)propanamide typically involves the following steps:
Formation of the Sulfonamide Group: The initial step involves the reaction of diethylamine with a sulfonyl chloride derivative to form the diethylsulfamoyl group.
Attachment to the Phenyl Ring: The diethylsulfamoyl group is then attached to a phenyl ring through an electrophilic aromatic substitution reaction.
Formation of the Propanamide Moiety: The final step involves the reaction of the substituted phenyl ring with an isopropylamine derivative to form the propanamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[4-(diethylsulfamoyl)phenyl]-N-(propan-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or a thiol.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfinamides and thiols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
3-[4-(diethylsulfamoyl)phenyl]-N-(propan-2-yl)propanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its sulfonamide group, which is known for its antibacterial properties.
Biological Research: It is used in studies involving enzyme inhibition and protein binding.
Industrial Applications: The compound is utilized in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 3-[4-(diethylsulfamoyl)phenyl]-N-(propan-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor sites. This interaction can disrupt normal biochemical pathways, leading to the desired therapeutic or industrial effect.
Comparison with Similar Compounds
Similar Compounds
3-[4-(diethylsulfamoyl)phenyl]-N-[4-(4-morpholinyl)phenyl]-2-propenamide: This compound contains a morpholine ring, which can enhance its biological activity.
3-[4-(diethylsulfamoyl)phenyl]-N-{4-[2-(dimethylamino)ethyl]phenyl}propanamide: This derivative includes a dimethylamino group, which can alter its chemical reactivity and solubility.
Uniqueness
3-[4-(diethylsulfamoyl)phenyl]-N-(propan-2-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the diethylsulfamoyl group enhances its potential as an enzyme inhibitor, while the propanamide moiety provides additional sites for chemical modification.
Properties
IUPAC Name |
3-[4-(diethylsulfamoyl)phenyl]-N-propan-2-ylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3S/c1-5-18(6-2)22(20,21)15-10-7-14(8-11-15)9-12-16(19)17-13(3)4/h7-8,10-11,13H,5-6,9,12H2,1-4H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDBLIYZMOFYSIT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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